molecular formula C10H16N4 B13331399 4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile

4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile

Cat. No.: B13331399
M. Wt: 192.26 g/mol
InChI Key: WWQRILJXJSXQJB-UHFFFAOYSA-N
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Description

4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile is an organic compound that features a pyrazole ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with 2,2-dimethylbutanenitrile under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amines.

Scientific Research Applications

4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methyl-1H-pyrazole
  • 2,2-Dimethylbutanenitrile
  • 4-Methyl-1H-pyrazole

Uniqueness

4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of the dimethylbutanenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

4-(3-amino-4-methylpyrazol-1-yl)-2,2-dimethylbutanenitrile

InChI

InChI=1S/C10H16N4/c1-8-6-14(13-9(8)12)5-4-10(2,3)7-11/h6H,4-5H2,1-3H3,(H2,12,13)

InChI Key

WWQRILJXJSXQJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC(C)(C)C#N

Origin of Product

United States

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